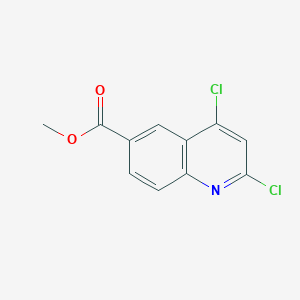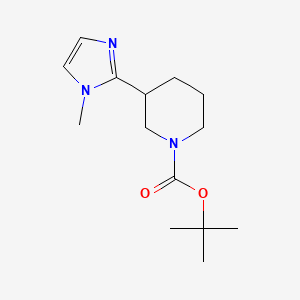
Methyl 2,4-dichloroquinoline-6-carboxylate
Descripción general
Descripción
“Methyl 2,4-dichloroquinoline-6-carboxylate” is a chemical compound with the CAS number 1260676-14-9 . It is used for research and development purposes .
Molecular Structure Analysis
“Methyl 2,4-dichloroquinoline-6-carboxylate” has the molecular formula C11H7Cl2NO2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 2,4-dichloroquinoline-6-carboxylate” are not provided in the search results. It is primarily used for research and development .Physical And Chemical Properties Analysis
“Methyl 2,4-dichloroquinoline-6-carboxylate” has a molar mass of 256.08 . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinoline derivatives, such as Methyl 2,4-dichloroquinoline-6-carboxylate, are ubiquitous in the fields of medicinal chemistry . They form the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents .
Antimalarial Drugs
The quinoline ring system is a key component of antimalarial drugs such as quinine and chloroquine . The presence of Methyl 2,4-dichloroquinoline-6-carboxylate in these drugs suggests its potential application in the development of new antimalarial treatments.
Organic Light-Emitting Diodes (OLEDs)
Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) . The properties of Methyl 2,4-dichloroquinoline-6-carboxylate could be explored for potential use in OLED technology.
Photovoltaic Cells
In addition to OLEDs, quinolines are also used in photovoltaic cells . Methyl 2,4-dichloroquinoline-6-carboxylate could potentially be used in the development of more efficient solar cells.
Solvents for Terpenes and Resins
Quinolines are used as solvents for terpenes and resins . Methyl 2,4-dichloroquinoline-6-carboxylate could potentially be used in similar applications.
Dyes
Quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates . Methyl 2,4-dichloroquinoline-6-carboxylate could potentially be used in the development of new dyes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2,4-dichloroquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-9-7(4-6)8(12)5-10(13)14-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGJEIXOUMWPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700135 | |
| Record name | Methyl 2,4-dichloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloroquinoline-6-carboxylate | |
CAS RN |
1260676-14-9 | |
| Record name | Methyl 2,4-dichloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B3227155.png)







